Nitisinone
Nitisinone
Nitisinone is a cyclohexanone that is cyclohexane-1,3-dione substituted at position 2 by a 2-nitro-4-(trifluoromethyl)benzoyl group. It is used in the treatment of hereditary tyrosinemia type 1. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor. It is a member of cyclohexanones, a C-nitro compound, a member of (trifluoromethyl)benzenes and a mesotrione.
Nitisinone is a synthetic reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase. It is used in the treatment of hereditary tyrosinemia type 1. It is sold under the brand name Orfadin.
Nitisinone is a 4-Hydroxyphenyl-Pyruvate Dioxygenase Inhibitor. The mechanism of action of nitisinone is as a Hydroxyphenylpyruvate Dioxygenase Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2E1 Inducer, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor.
Nitisinone is an inhibitor of the tyrosine catabolism that is used to treat hereditary tyrosinemia, type 1, in which accumulation of intermediates of tyrosine metabolism causes severe and progressive hepatic and renal injury. Nitisinone has been associated with mild, transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury or jaundice.
NITISINONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and is indicated for tyrosinemia and has 2 investigational indications.
used in treatment of hereditary tyrosinaemia type I
Nitisinone is a synthetic reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase. It is used in the treatment of hereditary tyrosinemia type 1. It is sold under the brand name Orfadin.
Nitisinone is a 4-Hydroxyphenyl-Pyruvate Dioxygenase Inhibitor. The mechanism of action of nitisinone is as a Hydroxyphenylpyruvate Dioxygenase Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2E1 Inducer, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor.
Nitisinone is an inhibitor of the tyrosine catabolism that is used to treat hereditary tyrosinemia, type 1, in which accumulation of intermediates of tyrosine metabolism causes severe and progressive hepatic and renal injury. Nitisinone has been associated with mild, transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury or jaundice.
NITISINONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and is indicated for tyrosinemia and has 2 investigational indications.
used in treatment of hereditary tyrosinaemia type I
Brand Name:
Vulcanchem
CAS No.:
104206-65-7
VCID:
VC0537273
InChI:
InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2
SMILES:
Array
Molecular Formula:
C14H10F3NO5
Molecular Weight:
329.23 g/mol
Nitisinone
CAS No.: 104206-65-7
Cat. No.: VC0537273
Molecular Formula: C14H10F3NO5
Molecular Weight: 329.23 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Nitisinone is a cyclohexanone that is cyclohexane-1,3-dione substituted at position 2 by a 2-nitro-4-(trifluoromethyl)benzoyl group. It is used in the treatment of hereditary tyrosinemia type 1. It has a role as an EC 1.13.11.27 (4-hydroxyphenylpyruvate dioxygenase) inhibitor. It is a member of cyclohexanones, a C-nitro compound, a member of (trifluoromethyl)benzenes and a mesotrione. Nitisinone is a synthetic reversible inhibitor of 4-hydroxyphenylpyruvate dioxygenase. It is used in the treatment of hereditary tyrosinemia type 1. It is sold under the brand name Orfadin. Nitisinone is a 4-Hydroxyphenyl-Pyruvate Dioxygenase Inhibitor. The mechanism of action of nitisinone is as a Hydroxyphenylpyruvate Dioxygenase Inhibitor, and Cytochrome P450 2C9 Inhibitor, and Cytochrome P450 2E1 Inducer, and Organic Anion Transporter 1 Inhibitor, and Organic Anion Transporter 3 Inhibitor. Nitisinone is an inhibitor of the tyrosine catabolism that is used to treat hereditary tyrosinemia, type 1, in which accumulation of intermediates of tyrosine metabolism causes severe and progressive hepatic and renal injury. Nitisinone has been associated with mild, transient serum aminotransferase elevations, but has not been linked to instances of clinically apparent acute liver injury or jaundice. NITISINONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2002 and is indicated for tyrosinemia and has 2 investigational indications. used in treatment of hereditary tyrosinaemia type I |
|---|---|
| CAS No. | 104206-65-7 |
| Molecular Formula | C14H10F3NO5 |
| Molecular Weight | 329.23 g/mol |
| IUPAC Name | 2-[2-nitro-4-(trifluoromethyl)benzoyl]cyclohexane-1,3-dione |
| Standard InChI | InChI=1S/C14H10F3NO5/c15-14(16,17)7-4-5-8(9(6-7)18(22)23)13(21)12-10(19)2-1-3-11(12)20/h4-6,12H,1-3H2 |
| Standard InChI Key | OUBCNLGXQFSTLU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)C(C(=O)C1)C(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
| Appearance | Solid powder |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator